![molecular formula C7H8N4OS B2969295 1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 832746-55-1](/img/structure/B2969295.png)
1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . It has been studied for its potential biological importance .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the formation of pyrazol-3-one substrates . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Scientific Research Applications
Antibacterial and Antimicrobial Activity
Research has shown that derivatives of 1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol have been synthesized and evaluated for their antibacterial properties. Novel heterocyclic compounds containing a sulfonamido moiety, which includes structures related to this compound, have demonstrated high antibacterial activities (Azab, Youssef, & El-Bordany, 2013). Additionally, pyrazolo[3,4-d]pyrimidin derivatives have been investigated for their antimicrobial activity, showing significant effects against both gram-positive and gram-negative bacteria (Khobragade et al., 2010).
Anticancer Activity
Compounds related to this compound have been explored for their potential anticancer properties. A study on pyrazolo[3,4-d]pyrimidin-4-ones highlighted their synthesis and evaluation as anticancer and anti-5-lipoxygenase agents, indicating a promising avenue for cancer treatment (Rahmouni et al., 2016). Moreover, novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been assessed for their antimicrobial and anticancer activities, showing higher activity than the reference drug doxorubicin in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antioxidant Activity
The antioxidant potential of compounds containing the pyrazolo[3,4-d]pyrimidin-4-ol core has also been investigated. One study on 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives, which are structurally related to this compound, demonstrated significant antioxidant activity. This suggests the potential of these compounds in creating high-efficiency antioxidants (Aziz et al., 2021).
Mechanism of Action
Target of Action
The primary target of 1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to apoptosis induction within cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell growth arrest at the G0-G1 stage . This disruption can induce apoptosis, a form of programmed cell death .
Result of Action
The result of this compound’s action is the inhibition of cell growth and induction of apoptosis within cells . This compound has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 .
properties
IUPAC Name |
1-ethyl-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-2-11-5-4(3-8-11)6(12)10-7(13)9-5/h3H,2H2,1H3,(H2,9,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYRPHRLMJELNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=O)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.